N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a dihydroisoquinoline-carboxamide scaffold via a propyl chain. The benzimidazole moiety (a bicyclic structure with fused benzene and imidazole rings) is known for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-30-14-13-27-15-18(16-7-2-3-8-17(16)23(27)29)22(28)24-12-6-11-21-25-19-9-4-5-10-20(19)26-21/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,28)(H,25,26) |
InChI Key |
PYJOECPCLDKHIB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents like trimethyl orthoformate.
Attachment of Propyl Chain: The benzimidazole is then alkylated with a propyl halide under basic conditions to introduce the propyl group.
Formation of Isoquinoline Carboxamide: The isoquinoline carboxamide structure is synthesized separately, often starting from isoquinoline and undergoing acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the isoquinoline carboxamide can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of alcohol derivatives of the isoquinoline carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole Moieties
Compound 5ck ():
2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide
- Key Differences: Replaces the dihydroisoquinoline with a pyrrolidine-dioxoisoindolinyl group. Lacks the methoxyethyl substituent.
- Properties :
N-Methyl-1H-Benzimidazole-2-propanamine ():
3-(1H-Benzimidazol-2-yl)-N-methylpropan-1-amine
- Key Differences: Simpler structure with a methylamine terminus instead of the carboxamide-dihydroisoquinoline system.
- Properties: Likely lower molecular weight and increased basicity due to the terminal amine. Potential for altered bioavailability compared to the carboxamide-containing target compound .
Functional Analogues with Antimicrobial Activity
Compound 15 ():
5-[2-(1H-Benzimidazol-2-yl)-3-(phenylamino)propyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Key Differences: Incorporates a triazole-thione group instead of dihydroisoquinoline-carboxamide. Includes a phenylamino substituent.
- Properties: Demonstrates potent antibacterial activity (MIC = 0.98 μg/cm³ against E. coli, S. aureus), attributed to the triazole-thione moiety’s electron-deficient sulfur atom . The target compound’s methoxyethyl group may reduce cytotoxicity compared to the phenylamino group in Compound 13.
Compound 10244308 ():
N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine
- Key Differences: Dual imidazole/benzimidazole system instead of a single benzimidazole. Lacks the carboxamide and dihydroisoquinoline groups.
- Properties: Binding affinity of -7.3 kcal/mol against MRSA’s PBP2A, suggesting benzimidazole’s role in enzyme inhibition . The target compound’s dihydroisoquinoline may offer additional hydrophobic interactions for stronger target binding.
Compound 4 ():
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- Key Differences :
- Benzodioxolyl and imidazole substituents vs. the target’s benzimidazole and methoxyethyl groups.
- Features a hydrazinecarboxamide linker.
- Properties: Confirmed (E)-configuration via X-ray crystallography, highlighting the importance of stereochemistry in activity .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS Number: 1401584-72-2) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and therapeutic implications based on recent research findings.
- Molecular Formula: C23H24N4O3
- Molecular Weight: 404.5 g/mol
- Structure: The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that derivatives of isoquinoline can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that isoquinoline derivatives had IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antioxidant Activity: Similar compounds have been shown to exhibit antioxidant properties, reducing oxidative stress within cells, which is crucial in cancer progression .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported that benzimidazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, N-benzyl derivatives demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values < 10 µM. |
| Study 2 | Reported effective inhibition of MRSA growth with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study 3 | Highlighted antioxidant activity with an IC50 value of 25 µg/mL in DPPH radical scavenging assays. |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer: A multi-step synthesis is advised, starting with benzimidazole-propylamine intermediate formation via cyclization (e.g., polyphosphoric acid-catalyzed reflux) . Coupling with the isoquinoline-carboxamide moiety uses HATU/DIPEA in anhydrous DMF. Purification involves flash chromatography (hexane:EtOAc → CH2Cl2:MeOH gradients) for intermediates and reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for the final compound . Reaction progress is monitored via TLC, and intermediates are confirmed by LC-MS .
Q. Which analytical techniques confirm structural integrity and purity?
Methodological Answer: Use tiered characterization:
- 1H/13C NMR (DMSO-d6, 500 MHz) to identify benzimidazole NH (δ 12.5–13.5 ppm), methoxyethyl protons (δ 3.2–3.5 ppm), and isoquinoline carbonyl (δ 165–170 ppm in 13C) .
- HRMS-ESI for molecular ion verification (<2 ppm accuracy).
- HPLC-UV/ELSD with orthogonal methods (HILIC and C8 columns) for purity assessment .
- TGA-DSC (5°C/min, N2) to screen thermal stability .
Q. How should aqueous solubility be determined for formulation studies?
Methodological Answer: Apply the shake-flask method:
- Prepare saturated solutions in pH 1.2–7.4 buffers at 25°C/37°C, agitate for 24h .
- Filter through 0.22 μm nylon membranes and quantify dissolved compound via UV-Vis at λmax.
- Validate using Hansen solubility parameters . For low solubility, test co-solvents (e.g., PEG 400/ethanol) .
Advanced Research Questions
Q. How can reaction yields be optimized while maintaining stereochemical fidelity?
Methodological Answer: Use Quality by Design (QbD) :
- Screen critical parameters (temperature, catalyst loading, mixing speed) via fractional factorial DOE .
- Model yield-purity relationships with response surface methodology (RSM) .
- Monitor reactions in real-time via ReactIR (carbonyl stretching at 1680–1720 cm⁻¹) .
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) and validate with molecular dynamics simulations .
Q. How to resolve discrepancies between computational predictions and experimental bioactivity?
Methodological Answer: Implement a validation framework:
Q. What methodologies enable systematic SAR analysis of the benzimidazole-isoquinoline scaffold?
Methodological Answer: Develop a modular protocol:
Q. How to assess compound stability under storage and physiological conditions?
Methodological Answer: Conduct ICH-compliant studies:
Q. How can quantum mechanics guide derivative design with improved PK properties?
Methodological Answer: Computational workflow:
Q. What advanced techniques characterize degradation pathways under stress?
Methodological Answer: LC-MS/MS-based elucidation:
Q. How to evaluate catalytic efficiency in asymmetric synthesis of intermediates?
Methodological Answer: Kinetic resolution study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
